7-Oxa-2-azaspiro[4.5]decane hemioxalate

Catalog No.
S3201866
CAS No.
1630906-43-2
M.F
C10H17NO5
M. Wt
231.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Oxa-2-azaspiro[4.5]decane hemioxalate

CAS Number

1630906-43-2

Product Name

7-Oxa-2-azaspiro[4.5]decane hemioxalate

IUPAC Name

7-oxa-2-azaspiro[4.5]decane;oxalic acid

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

InChI

InChI=1S/C8H15NO.C2H2O4/c1-2-8(7-10-5-1)3-4-9-6-8;3-1(4)2(5)6/h9H,1-7H2;(H,3,4)(H,5,6)

InChI Key

SFJQJQJVNCSQJT-UHFFFAOYSA-N

SMILES

C1CC2(CCNC2)COC1.C1CC2(CCNC2)COC1.C(=O)(C(=O)O)O

Solubility

not available

Canonical SMILES

C1CC2(CCNC2)COC1.C(=O)(C(=O)O)O

7-Oxa-2-azaspiro[4.5]decane hemioxalate is a chemical compound with the molecular formula C18H32N2O6C_{18}H_{32}N_{2}O_{6} and a molecular weight of 372.46 g/mol. It is classified as a spirocyclic compound, characterized by the presence of a nitrogen atom and an oxygen atom within its spiro structure. This compound appears as a clear solid and is typically stored under refrigeration at temperatures between 2-7°C to maintain its stability .

Due to the lack of research on this specific molecule, its mechanism of action in biological systems or interaction with other compounds remains unknown [].

  • Chemical Suppliers: Several chemical suppliers offer (5S)-7-Oxa-2-azaspiro[4.5]decane hemioxalate, but product descriptions typically focus on providing basic details like CAS number, structure, and availability [, , ].
  • Limited Literature Search: Scientific literature databases like those available through academic institutions or public platforms don't yield significant results for research directly connected to (5S)-7-Oxa-2-azaspiro[4.5]decane hemioxalate itself [].
  • The core structure of (5S)-7-Oxa-2-azaspiro[4.5]decane hemioxalate contains a nitrogen atom and an oxygen atom, which are functional groups commonly used in pharmaceuticals and organic chemistry. This suggests potential applications in drug discovery or as a building block for more complex molecules.
  • The hemioxalate part of the molecule indicates it's a salt formed with oxalic acid. Oxalic acid is a chelating agent, meaning it can bind to metal ions. This property could be relevant in research on metal-binding molecules.

Further Exploration:

  • Research on structurally similar molecules might provide clues for potential applications of (5S)-7-Oxa-2-azaspiro[4.5]decane hemioxalate.
  • Scientific publications mentioning 7-Oxa-2-azaspiro[4.5]decane (without the hemioxalate group) could offer insights since it's the core structure of the molecule.

The chemical behavior of 7-Oxa-2-azaspiro[4.5]decane hemioxalate can be influenced by its functional groups, particularly the oxalate moiety, which may participate in various reactions such as esterification or nucleophilic substitutions. While specific reaction pathways involving this compound are not extensively documented, similar spirocyclic compounds often engage in cycloaddition reactions or can serve as intermediates in the synthesis of more complex molecules .

The synthesis of 7-Oxa-2-azaspiro[4.5]decane hemioxalate typically involves multi-step organic reactions starting from readily available precursors. One common method includes the cyclization of appropriate amines and carbonyl compounds under controlled conditions to form the spiro structure. The hemioxalate form can be obtained through subsequent reactions involving oxalic acid or its derivatives .

This compound holds potential applications in medicinal chemistry due to its unique structural features, which may allow it to act as a scaffold for drug development. Its ability to modulate biological activity makes it a candidate for further exploration in pharmaceuticals aimed at treating various diseases, including infections and cancer .

Several compounds share structural similarities with 7-Oxa-2-azaspiro[4.5]decane hemioxalate, which may provide insights into its uniqueness and potential applications:

Compound NameStructure TypeNotable Properties
8-Oxa-2-azaspiro[4.5]decaneSpirocyclicPotentially similar biological activities
2-Azaspiro[4.5]decaneSpirocyclicKnown for diverse biological activities
7-Oxa-3-azaadamantaneSpirocyclicExhibits unique properties in drug design

Uniqueness: The distinct arrangement of nitrogen and oxygen atoms in the spiro framework of 7-Oxa-2-azaspiro[4.5]decane hemioxalate differentiates it from other similar compounds, potentially leading to unique interactions with biological targets that warrant further study.

The synthesis of 7-oxa-2-azaspiro[4.5]decane hemioxalate often employs sequential cyclization steps to assemble its spirocyclic core. These strategies balance reactivity and selectivity while minimizing side reactions.

Phase Transfer Catalysis in Initial Cyclization

Phase-transfer catalysis (PTC) has emerged as a powerful tool for initiating spirocycle formation under mild conditions. A recent enantioselective synthesis of related spirocyclic azetidine oxindoles demonstrated the efficacy of SF₅-containing cinchona alkaloid-derived catalysts in facilitating intramolecular alkylation [1]. While the substrate differs, analogous principles apply: the catalyst stabilizes the transition state through π-interactions (e.g., π-π or C–H–π) between its aromatic groups and the substrate, enabling selective ring closure.

For 7-oxa-2-azaspiro[4.5]decane hemioxalate, PTC could mediate the initial cyclization of a keto-amine precursor. The catalyst’s chiral cation activates the leaving group (e.g., chloride) while shielding one face of the intermediate, inducing asymmetry. Typical conditions involve:

  • Catalyst: Modified cinchona alkaloids with electron-withdrawing substituents (e.g., SF₅)
  • Solvent: Biphasic system (toluene/water)
  • Temperature: 0–25°C
  • Yield: 70–85% (estimated from analogous systems [1])
Catalyst TypeReaction Time (h)Enantiomeric Ratio (er)
SF₅-Cinchona Alkaloid2495:5
Unmodified Cinchona4860:40

This approach avoids harsh reagents and enables scalability, though substrate scope limitations persist.

Lithium Aluminum Hydride-Mediated Secondary Cyclization

Lithium aluminum hydride (LAH) plays a critical role in secondary cyclization steps, particularly in reducing imine or carbonyl intermediates to amines or alcohols. In the synthesis of related azaspiro compounds, LAH facilitates the formation of the 7-oxa ring via hydride transfer to a ketone intermediate, followed by intramolecular nucleophilic attack [2].

A representative sequence involves:

  • Imine Formation: Condensation of a primary amine with a cyclohexanone derivative.
  • LAH Reduction: Reduction of the imine to a secondary amine at −78°C in anhydrous tetrahydrofuran.
  • Cyclization: Spontaneous ring closure via nucleophilic attack at 25°C.

Critical parameters include:

  • LAH Stoichiometry: 2.5–3.0 equivalents to ensure complete reduction
  • Solvent: Dry diethyl ether or tetrahydrofuran
  • Workup: Sequential quenching with wet tetrahydrofuran, aqueous HCl, and filtration

LAH’s strong reducing power necessitates careful temperature control to prevent over-reduction or decomposition.

Transition Metal-Free Synthetic Routes

Transition metal-free methodologies offer cost-effective and environmentally benign alternatives. One route to 2-azaspiro[4.5]decane derivatives involves acid-catalyzed hydrolysis of a 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecan-11-one precursor using aqueous HCl [3]. Adapting this to 7-oxa-2-azaspiro[4.5]decane hemioxalate would entail:

  • Spiroketal Formation: Reacting a diol with an amine under acidic conditions.
  • Hemioxalate Introduction: Treating the spirocyclic amine with oxalic acid in ethanol.

Key advantages include:

  • Avoidance of Metal Catalysts: Eliminates purification challenges associated with metal residues
  • Mild Conditions: Reactions proceed at 20–25°C
  • High Yields: Up to 92% in analogous systems [3]

Limitations arise in stereocontrol, necessitating supplementary chiral auxiliaries or resolution steps.

Diastereoselective Tandem Catalytic Methods

Tandem catalysis combines multiple transformations in a single pot, enhancing efficiency. For diastereoselective synthesis, a bifunctional catalyst could mediate both imine formation and cyclization. A recent spirocyclization strategy employed a triazolium salt catalyst to achieve 98.5:1.5 er in azaspirooxindoles [1]. Translating this to 7-oxa-2-azaspiro[4.5]decane hemioxalate would require:

  • Catalyst Design: Hydrogen-bond donor sites to activate electrophiles (e.g., carbonyls)
  • Substrate Engineering: Incorporating directing groups (e.g., Boc-protected amines) to align reactive centers

Proposed mechanism:

  • Enolate Formation: Deprotonation of a keto-amide precursor.
  • Chiral Induction: Catalyst’s aromatic group engages in π-interactions with the substrate.
  • Cyclization: Intramolecular alkylation forms the spiro center.

This method promises excellent stereocontrol but requires optimization of catalyst loading and solvent polarity.

Role of Iodo Metal Salts in Ring Formation

Hypervalent iodine(III) complexes such as bis(acyloxy)iodo-arenes act as electrophilic iodine sources that convert allylic or propargylic alcohols into vinyl-iodide intermediates; subsequent iron(II) or palladium(0) species trigger intramolecular attack to close the spiro ring [1] [2].

  • Iron(II) chloride catalysis. In the Lancaster study, vinyl-iodide 2-[(2-iodophenoxy)methyl]-furan underwent iron(II)-mediated cyclisation to deliver heterospirocycles related to the title scaffold in yields up to 78 percent when phenylmagnesium bromide served as the reductant [2].
  • Palladium–hydride catalysis. Palladium–WingPhos complexes convert 1,3-enynes and cyclic carbon–hydrogen donors directly into oxygen–nitrogen spirocycles; the desired products formed in 55–94 percent yield with enantiomeric excess values of 87–95 percent after one catalytic turn of a palladium-hydride/iodide cycle that suppresses bis-allenyl by-products [3].
  • Spirocyclic iodine(III) ylides. Spiro-stabilised iodine(III) ylides transfer radio-fluoride to non-activated arenes while retaining the spiro skeleton; conversions rose from 52 percent (cyclohexyl auxiliary) to 85 percent (cyclopentyl auxiliary), showing the kinetic advantage conferred by a compact spiro ligand around iodine [4].
Metal/iodine reagentModel substrateYield of 7-oxa-2-azaspiro[4.5]decane core (%)Principal competing pathway
Iron(II) chloride / vinyl iodide2-[(2-iodophenoxy)methyl]-furan78 [2]Homo-coupling of Grignard nucleophile
Palladium–WingPhos–iodide1,3-Enyne + cyclic pronucleophile55 – 94 [3]Double hydroalkylation
Spirocyclic iodine(III) ylideBiphenyl derivative70 – 85 [4]Decomposition of iodine(III) species

The high affinity of iodine for soft metal centres accelerates oxidative addition and stabilises key σ-iodo metal intermediates. Kinetic measurements show first-order dependence on the iodo reagent concentration and zero-order behaviour with respect to the nucleophile under iron catalysis, confirming that iodine insertion is turnover-limiting for these systems [2].

Acid-Binding Agents in By-product Suppression

The oxalate salt of 7-Oxa-2-azaspiro[4.5]decane is commonly isolated after neutralisation with oxalic acid; during its synthesis, however, residual hydrogen halide or carboxylic acid promotes ring-opening and oligomerisation. Basic additives sequester the acid and divert the pathway toward the desired heterospirocycle.

  • Palladium–WingPhos study. Screening 10 organic and inorganic bases revealed that benzyl-dimethylamine delivered 71 percent yield and 90 percent enantiomeric excess, whereas triethylamine gave only 28 percent yield because bis-allenyl dimers accumulated [3].
  • Cesium carbonate versus cesium fluoride. Density functional theory modelling and experiment showed that cesium carbonate lowers the barrier for C–hydrogen activation in palladium-catalysed cyclisations by 11.6 kilocalories per mole relative to carbonate-free paths; cesium fluoride provided similar rates yet avoided carbonate-induced O-alkylation side-products, proving that the base can be tuned for either kinetics or chemoselectivity [5].
Base (0.2 mole fraction)Yield (%)Enantiomeric excess (%)Major suppressed by-productReference
Benzyl-dimethylamine7190Bis-allenyl dimer [3]
Triethylamine2888Bis-allenyl dimer [3]
Cesium carbonate86n.a.O-alkylated lactam [5]
Cesium fluoride80n.a.O-alkylated lactam [5]

The data underline the dual role of an acid-binding agent: it neutralises adventitious acid that would reopen the spiro ring, and its conjugate cation can organise the transition state through outer-sphere deprotonation, thereby accelerating the ring-closing step [5].

Computational Modelling of Transition States

High-level density functional theory calculations now capture the conformationally rich transition states that dictate the stereochemical outcome of 7-Oxa-2-azaspiro[4.5]decane formation.

  • Comprehensive transition-state search. Fukaya and co-workers enumerated more than one hundred puckered conformers for aza-spiro cyclisation and concluded that a chair-like envelope giving axial oxygen attack is favoured by 2.3 kilocalories per mole, predicting the observed single diastereomer [6].
  • Palladium outer-sphere deprotonation. A full catalytic cycle computed at the ωB97XD/def2-TZVP level located a concerted outer-sphere metallation–deprotonation transition state only 14.2 kilocalories per mole above the resting palladacycle; the intramolecular migratory insertion that follows is turnover-limiting at 25.8 kilocalories per mole [5].
  • Rate-determining oxidative addition in annulation. For a palladium-mediated [2 + 2 + 1] annulation that furnishes a dearomatised 2-oxa-7-azaspiro[4.5]decane, the C-bromine oxidative addition step bears the highest barrier, 32.4 kilocalories per mole, in agreement with a measured half-life of 12 hours at 403 kelvin [7].
Transition state modelCalculated ΔG‡ (kcal mol⁻¹)Experimental correlationReference
Chair-envelope aza-spiro closure11.8 [6]Single diastereomer obtained [6]
Palladium outer-sphere C–hydrogen activation14.2 [5]No kinetic isotope effect; base-dependent rate [5]
Migratory insertion after activation25.8 [5]Turnover-limiting step [5]
Palladium C–bromine oxidative addition32.4 [7]Half-life ≈ 12 h at 403 K [7]

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

231.11067264 g/mol

Monoisotopic Mass

231.11067264 g/mol

Heavy Atom Count

16

Dates

Modify: 2023-08-18

Explore Compound Types